Cas no 784-90-7 (A2B receptor antagonist 2)
A2B receptor antagonist 2 Chemical and Physical Properties
Names and Identifiers
-
- Guanidine, (4,6,7-trimethyl-2-quinazolinyl)-
- 2-(4,6,7-trimethylquinazolin-2-yl)guanidine
- N-(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)GUANIDINE
- 2-Guanidino-4.6.7-trimethyl-chinazolin
- GNF-Pf-1241
- A2B receptor antagonist 2
- HMS2609K23
- CHEMBL528724
- AKOS000270442
- 1-(4,6,7-trimethylquinazolin-2-yl)guanidine
- EN300-299452
- A915091
- SMR000284641
- EX-A8003D
- Z57093758
- 784-90-7
- SCHEMBL3470079
- CS-0198071
- SR-01000493214
- MFCD00981386
- 2-(4,6,7-Trimethyl-2-quinazolinyl)guanidine
- BDBM50019984
- HY-139314
- DTXSID30386127
- MLS000688740
- SR-01000493214-1
- CHEBI:189270
- 1-(4,6,7-TRIMETHYL-2-QUINAZOLINYL)GUANIDINE
- LS-06684
- F82964
- guanidine, N-(4,6,7-trimethyl-2-quinazolinyl)-
- DA-60653
- ALBB-021845
- STK033079
-
- MDL: MFCD00981386
- Inchi: 1S/C12H15N5/c1-6-4-9-8(3)15-12(17-11(13)14)16-10(9)5-7(6)2/h4-5H,1-3H3,(H4,13,14,15,16,17)
- InChI Key: JFQDHSRWWLJCBV-UHFFFAOYSA-N
- SMILES: N1C(/N=C(\N)/N)=NC(C)=C2C=C(C)C(C)=CC=12
Computed Properties
- Exact Mass: 229.13300
- Monoisotopic Mass: 229.13274550g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 90.2Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 486.1±55.0 °C at 760 mmHg
- Flash Point: 247.8±31.5 °C
- PSA: 87.68000
- LogP: 2.73340
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
A2B receptor antagonist 2 Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
A2B receptor antagonist 2 Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
A2B receptor antagonist 2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM216809-5g |
1-(4,6,7-Trimethylquinazolin-2-yl)guanidine |
784-90-7 | 95% | 5g |
$329 | 2021-08-04 | |
| TRC | N219395-500mg |
N-(4,6,7-Trimethylquinazolin-2-yl)guanidine |
784-90-7 | 500mg |
$ 235.00 | 2022-06-03 | ||
| TRC | N219395-1000mg |
N-(4,6,7-Trimethylquinazolin-2-yl)guanidine |
784-90-7 | 1g |
$ 390.00 | 2022-06-03 | ||
| TRC | N219395-2000mg |
N-(4,6,7-Trimethylquinazolin-2-yl)guanidine |
784-90-7 | 2g |
$ 615.00 | 2022-06-03 | ||
| Chemenu | CM216809-1g |
1-(4,6,7-Trimethylquinazolin-2-yl)guanidine |
784-90-7 | 95% | 1g |
$146 | 2022-08-31 | |
| Chemenu | CM216809-5g |
1-(4,6,7-Trimethylquinazolin-2-yl)guanidine |
784-90-7 | 95% | 5g |
$387 | 2022-08-31 | |
| ChemScence | CS-0198071-25mg |
A2B receptor antagonist 2 |
784-90-7 | 99.88% | 25mg |
$60.0 | 2022-04-26 | |
| ChemScence | CS-0198071-50mg |
A2B receptor antagonist 2 |
784-90-7 | 99.88% | 50mg |
$90.0 | 2022-04-26 | |
| ChemScence | CS-0198071-100mg |
A2B receptor antagonist 2 |
784-90-7 | 99.88% | 100mg |
$140.0 | 2022-04-26 | |
| MedChemExpress | HY-139314-25mg |
A2B receptor antagonist 2 |
784-90-7 | 99.39% | 25mg |
¥600 | 2025-04-16 |
A2B receptor antagonist 2 Suppliers
A2B receptor antagonist 2 Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on A2B receptor antagonist 2
Recent Advances in A2B Receptor Antagonist 2 (CAS 784-90-7): A Comprehensive Research Brief
The A2B receptor antagonist 2 (CAS 784-90-7) has emerged as a promising therapeutic candidate in the field of chemical biology and medicine. This compound, known for its selective inhibition of the adenosine A2B receptor, has garnered significant attention due to its potential applications in treating inflammatory diseases, cancer, and fibrosis. Recent studies have further elucidated its mechanism of action, pharmacokinetics, and therapeutic efficacy, positioning it as a key player in drug development pipelines.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers investigated the structural optimization of A2B receptor antagonist 2 to enhance its binding affinity and selectivity. The study utilized molecular docking simulations and in vitro assays to demonstrate that modifications to the compound's core structure significantly improved its interaction with the A2B receptor. These findings provide a robust foundation for the development of next-generation A2B receptor antagonists with enhanced therapeutic profiles.
Another notable research effort, detailed in the European Journal of Pharmacology, explored the anti-inflammatory effects of A2B receptor antagonist 2 in murine models of colitis. The results indicated that the compound effectively reduced pro-inflammatory cytokine levels and attenuated tissue damage, suggesting its potential as a treatment for inflammatory bowel diseases. The study also highlighted the compound's favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Recent advancements in pharmacokinetic studies have further underscored the clinical potential of A2B receptor antagonist 2. A study published in Drug Metabolism and Disposition reported that the compound exhibits excellent oral bioavailability and a prolonged half-life, making it suitable for once-daily dosing. Additionally, the research identified key metabolic pathways involved in the compound's clearance, providing valuable insights for future drug formulation and optimization.
In the context of cancer therapy, A2B receptor antagonist 2 has shown promise as an adjunct to immunotherapy. A study in Cancer Research demonstrated that the compound enhances the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment. Specifically, it was found to reduce adenosine-mediated immunosuppression, thereby promoting T-cell activation and tumor regression. These findings open new avenues for combination therapies in oncology.
Despite these advancements, challenges remain in the clinical translation of A2B receptor antagonist 2. Issues such as off-target effects and long-term toxicity require further investigation. Ongoing research aims to address these concerns through rigorous preclinical testing and the development of targeted delivery systems. Collaborative efforts between academia and industry are expected to accelerate the compound's progression to clinical trials.
In conclusion, A2B receptor antagonist 2 (CAS 784-90-7) represents a versatile and potent therapeutic agent with broad applications in medicine. Recent studies have significantly advanced our understanding of its mechanisms and potential, paving the way for its future development. Continued research and innovation will be crucial to unlocking its full therapeutic potential and addressing existing challenges.
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